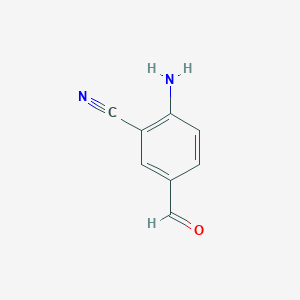

2-Amino-5-formylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOIISWHPZUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567775 | |

| Record name | 2-Amino-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22782-40-7 | |

| Record name | 2-Amino-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile

CAS Number: 22782-40-7

This technical guide provides a comprehensive overview of 2-Amino-5-formylbenzonitrile, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document compiles available data on its properties, synthesis, and safety, while also highlighting areas where information is currently limited.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in publicly accessible literature. The following tables summarize the known information and explicitly note where data could not be retrieved.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 22782-40-7 | [1][2] |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.146 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C#N)N | Inferred |

| InChI Key | Inferred from structure |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| Infrared (IR) | Data not available | |

| Mass Spectrometry (MS) | Data not available |

Synthesis

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. As a substituted benzonitrile, it could potentially be explored for various applications in medicinal chemistry, a field where this scaffold is common.

The following diagram illustrates a hypothetical logical workflow for screening a compound like this compound in a drug discovery context.

Caption: A hypothetical workflow for drug discovery screening.

Safety and Handling

Based on available safety data sheets for this compound, this compound should be handled with care in a laboratory setting.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound, identified by CAS number 22782-40-7, is a chemical compound with potential applications in research and development. However, there is a notable scarcity of detailed experimental data regarding its physical, chemical, and biological properties in publicly available resources. This guide has summarized the available information and provided a theoretical framework for its synthesis and potential screening. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

physical and chemical properties of 2-Amino-5-formylbenzonitrile

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid organic compound. Key identifying and physical properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22782-40-7 | [1] |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 152 - 154 °C | |

| Purity | 95% | |

| Storage Temperature | 2-8°C, under inert gas | |

| MDL Number | MFCD15528699 | |

| InChI Code | 1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2 | |

| InChI Key | XAAOIISWHPZUEL-UHFFFAOYSA-N |

Safety and Handling

The compound is classified as harmful and requires careful handling in a laboratory setting.[1][2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H302 | Harmful if swallowed | [1][2] |

| H312 | Harmful in contact with skin | [1][2] | |

| H315 | Causes skin irritation | [1] | |

| H317 | May cause an allergic skin reaction | ||

| H319 | Causes serious eye irritation | [1] | |

| H332 | Harmful if inhaled | [1][2] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [2] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

graph G { graph [fontname="Arial", fontsize=12, labelloc="t", label="Properties and Hazards of this compound", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.4"]; node [fontname="Arial", fontsize=10, shape=record, style=filled];// Main Compound Node Compound [label="{this compound | C₈H₆N₂O | MW: 146.15}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties Node Properties [label="{Physical Properties | Melting Point: 152-154 °C | Purity: 95% | Appearance: Solid}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Safety Node Safety [label="{

Safety Information | , fillcolor="#FFFFFF", fontcolor="#202124"];GHS07: Exclamation mark | Signal Word: Warning | Harmful if swallowed, inhaled, or in contact with skin}" // Storage Node Storage [label="{Storage | Store at 2-8°C | Keep in dark place | Inert atmosphere}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead=normal]; Compound -- Properties; Compound -- Safety; Compound -- Storage; }

Caption: Overview of this compound properties.

Chemical Reactivity and Synthesis

The chemical structure of this compound, featuring amino, formyl, and nitrile functional groups, makes it a versatile intermediate in organic synthesis.[3] It is a precursor for complex heterocyclic systems like quinazolines, which are significant in medicinal chemistry.[4]

Experimental Protocols

Synthesis from 2-Fluoro-5-formylbenzonitrile

A common synthetic route involves the conversion of a precursor, 2-Fluoro-5-formylbenzonitrile, to this compound.[2] While the specific reaction conditions for this conversion are not detailed in the provided search results, a general nucleophilic aromatic substitution of the fluorine atom with an amino group would be the logical pathway.

A general procedure for a related synthesis, the reduction of a nitro group to an amine on a similar scaffold, is described as follows:

-

Dissolution: Dissolve the starting material (e.g., 2-fluoro-5-nitrobenzonitrile) in a suitable solvent like ethyl acetate.[5]

-

Addition of Reducing Agent: Add a reducing agent, such as stannous chloride dihydrate.[5]

-

Reflux: Heat the mixture to reflux for approximately 1.5 hours.[5]

-

Work-up: After cooling, partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[5]

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.[5]

-

Purification: Combine the organic phases, wash with water, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the aminated product.[5]

Caption: Generalized synthesis pathway for aminated benzonitriles.

Spectroscopic Data

While detailed spectra were not available in the search results, the characterization of this compound and related compounds typically involves standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule. For similar structures, ¹H-NMR chemical shifts are well-documented.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the aldehyde, and the C≡N stretch of the nitrile group.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the compound and its derivatives.[3]

This guide provides a foundational understanding of this compound. For further in-depth analysis, direct experimental determination of properties and spectroscopic data is recommended.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-hydroxybenzonitrile | High-Purity Reagent [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 6. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-methoxy-4-methylbenzonitrile | 959137-58-7 | Benchchem [benchchem.com]

- 8. Benzonitrile, 2-amino- [webbook.nist.gov]

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and potential applications of 2-Amino-5-formylbenzonitrile, a key building block in organic synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 22782-40-7, is a substituted aromatic compound containing amino, formyl, and nitrile functional groups.[1] These groups confer a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| CAS Number | 22782-40-7 | [1] |

| Physical Form | Solid | |

| Melting Point | 152 - 154 °C | |

| InChI Key | XAAOIISWHPZUEL-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C#N)N | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store under inert gas at 2-8°C in a dark place. |

Proposed Synthesis Protocol

Step 1: Nitration of a Precursor The synthesis could commence with a commercially available substituted benzonitrile. Nitration at the 5-position would introduce the precursor to the amino group.

Step 2: Reduction of the Nitro Group The nitro group introduced in the previous step can be reduced to a primary amine using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.[3]

Step 3: Introduction of the Formyl Group The formyl group can be introduced via various methods, such as the Vilsmeier-Haack reaction on the activated aromatic ring or by oxidation of a methyl group if a suitable precursor is chosen.

Step 4: Final Product Isolation The final product, this compound, would be isolated and purified using standard techniques like recrystallization or column chromatography.

Caption: Proposed multi-step synthesis of this compound.

Applications in Drug Development and Research

Substituted aminobenzonitriles are highly valuable scaffolds in medicinal chemistry.[4] The presence of both an amino and a nitrile group allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of heterocyclic compounds.

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for a carbonyl group.[5] Furthermore, the nitrile moiety is generally metabolically stable.[5]

The aminobenzonitrile framework is a key precursor for the synthesis of quinazolines and other fused heterocyclic systems, which are present in numerous pharmacologically active molecules, including kinase inhibitors and anticancer agents.[6] The specific substitution pattern of this compound, with its reactive amino and formyl groups, makes it a prime candidate for constructing complex molecular architectures for novel therapeutic agents.

References

- 1. This compound | 22782-40-7 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-hydroxybenzonitrile | High-Purity Reagent [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Amino-5-formylbenzonitrile

Estimated Solubility Profile

The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. 2-Amino-5-formylbenzonitrile possesses an amino group (-NH2), a formyl group (-CHO), and a nitrile group (-CN), all of which are polar and capable of hydrogen bonding. This suggests a higher affinity for polar solvents.

Based on the solubility information of analogous compounds, a qualitative solubility profile for this compound can be inferred. For instance, 2-Amino-5-nitrobenzonitrile is noted to have greater solubility in polar solvents like water and ethanol and minimal solubility in non-polar solvents such as hexane[1]. Similarly, 2-Fluoro-5-formylbenzonitrile is described as being soluble in common organic solvents but insoluble in water[2].

Table 1: Estimated Qualitative Solubility of this compound and Analogs in Common Laboratory Solvents

| Solvent | Solvent Polarity | Expected Solubility of this compound | Solubility of 2-Amino-5-nitrobenzonitrile[1] | Solubility of 2-Fluoro-5-formylbenzonitrile[2][3] |

| Water | High | Sparingly Soluble to Insoluble | More Soluble | Insoluble |

| Methanol | High | Soluble | Soluble | Soluble in Methanol |

| Ethanol | High | Soluble | More Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | Likely Soluble | Likely Soluble |

| Dimethylformamide (DMF) | High | Soluble | Likely Soluble | Likely Soluble |

| Acetone | Medium | Soluble | Likely Soluble | Soluble |

| Ethyl Acetate | Medium | Sparingly Soluble | Likely Sparingly Soluble | Likely Soluble |

| Dichloromethane | Medium | Sparingly Soluble | Likely Sparingly Soluble | Likely Soluble |

| Chloroform | Medium | Sparingly Soluble | Likely Sparingly Soluble | Soluble in Chloroform |

| Hexane | Low | Insoluble | Minimally Soluble | Insoluble |

Note: This table provides an estimated solubility profile. Experimental verification is crucial for obtaining precise solubility data.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol is a generalized method that can be adapted for quantitative solubility determination, such as the shake-flask method[4].

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of the compound versus instrument response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination experiment can be visualized as follows:

Caption: Workflow for Quantitative Solubility Determination.

This structured approach ensures the reliable and reproducible determination of the solubility of this compound, providing essential data for its application in research and development.

References

Technical Guide: 1H and 13C NMR Spectral Data of 2-Amino-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Amino-5-formylbenzonitrile. Due to the limited availability of experimentally verified spectral data in publicly accessible literature, this guide presents predicted NMR data based on established chemical shift principles and spectral data of analogous compounds. It also outlines a generalized experimental protocol for the acquisition of such data.

Compound Overview

Compound Name: this compound CAS Number: 22782-40-7[1][2] Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Structure:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of structurally similar compounds and established substituent effects on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-C=O | 9.8 - 10.0 | Singlet (s) | - | 1H |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | 1H |

| H-6 | 7.6 - 7.8 | Doublet (d) | J ≈ 2.0 | 1H |

| H-3 | 6.8 - 7.0 | Doublet (d) | J ≈ 8.5 | 1H |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | - | 2H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented below. Chemical shifts (δ) are referenced to the solvent peak.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C2 (-NH₂) | 150 - 155 |

| C4 | 135 - 140 |

| C6 | 133 - 138 |

| C5 (-CHO) | 130 - 135 |

| C3 | 115 - 120 |

| C≡N | 115 - 120 |

| C1 (-CN) | 100 - 105 |

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

4.2 NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

4.3 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent residual peak to its known value for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow Diagrams

The following diagrams illustrate the conceptual workflows for NMR data acquisition and analysis.

Caption: Conceptual workflow for NMR data acquisition and processing.

Caption: Logical workflow for the analysis of NMR spectral data.

Disclaimer: The NMR spectral data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is necessary for definitive structural elucidation and characterization.

References

Unveiling the Molecular Vibrations: An In-depth FT-IR Spectrum Analysis of 2-Amino-5-formylbenzonitrile

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical research and drug development, precise analytical characterization of novel molecular entities is paramount. This technical guide delves into the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Amino-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a comprehensive overview of its vibrational spectrum, detailed experimental protocols, and a workflow for spectral analysis, tailored for researchers, scientists, and professionals in the drug development sector.

Executive Summary

This compound is a multifunctional aromatic compound featuring an amino (-NH₂), a formyl (-CHO), and a nitrile (-C≡N) group attached to a benzene ring. Each of these functional groups exhibits characteristic vibrational frequencies in the infrared region, making FT-IR spectroscopy an invaluable tool for its structural elucidation and quality control. This guide presents a detailed analysis of these characteristic absorption bands, supported by tabulated data and a standardized experimental protocol for obtaining a high-quality FT-IR spectrum.

Predicted FT-IR Spectral Data of this compound

The following table summarizes the predicted characteristic infrared absorption frequencies for this compound based on the analysis of its constituent functional groups and data from analogous substituted benzonitriles.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium - Strong |

| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium - Weak |

| 2850 - 2750 | C-H Stretching | Aldehyde (-CHO) | Weak (often two bands)[1] |

| 2240 - 2220 | C≡N Stretching | Nitrile (-C≡N) | Strong, Sharp |

| 1710 - 1685 | C=O Stretching | Aromatic Aldehyde (-CHO) | Strong[1] |

| 1630 - 1575 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium - Strong |

| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium - Weak (multiple bands)[2] |

| 900 - 675 | C-H Out-of-plane Bending | Aromatic Ring | Strong[2] |

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality FT-IR spectrum of this compound, which is a solid at room temperature, can be obtained using the following detailed methodologies.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional and widely used method for solid samples.

Materials and Equipment:

-

This compound sample (1-2 mg, finely ground)

-

FT-IR grade Potassium Bromide (KBr) (100-200 mg, dried)

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR Spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Grinding: Place 1-2 mg of the this compound sample into the agate mortar. Grind the sample to a fine powder.

-

Mixing: Add 100-200 mg of the dried KBr to the mortar. Mix the sample and KBr thoroughly by grinding the mixture for several minutes until a homogenous, fine powder is obtained.

-

Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the empty sample compartment should be recorded prior to the sample analysis.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid method that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample (a small amount)

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.

-

Spectral Acquisition: Collect the FT-IR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of this compound.

Caption: Workflow of FT-IR analysis from sample preparation to structural confirmation.

Interpretation of the Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

-

Amino Group (-NH₂): Look for a pair of medium to strong bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium to strong scissoring vibration should also be present around 1630-1575 cm⁻¹.

-

Nitrile Group (-C≡N): A sharp, strong absorption band is expected in the 2240-2220 cm⁻¹ range. The intensity and position of this band are characteristic of the nitrile functionality.

-

Formyl Group (-CHO): The C=O stretching of the aromatic aldehyde will appear as a strong band between 1710-1685 cm⁻¹. Additionally, two weak C-H stretching bands are characteristic of aldehydes and are expected around 2850 cm⁻¹ and 2750 cm⁻¹.[1] The latter is often more distinct.

-

Aromatic Ring: The aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ range. Strong bands in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending and are indicative of the substitution pattern on the benzene ring.

Conclusion

FT-IR spectroscopy is a powerful and accessible technique for the structural characterization of this compound. By following the detailed experimental protocols and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can confidently verify the identity and purity of this important synthetic intermediate. The data and workflows presented in this guide serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

References

Mass Spectrometry Analysis of 2-Amino-5-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for 2-Amino-5-formylbenzonitrile, a compound of interest in medicinal chemistry and materials science. This document details predicted fragmentation patterns, quantitative data, and a standardized experimental protocol for its analysis.

Predicted Mass Spectrometry Data

The mass spectral data for this compound (Molecular Weight: 146.15 g/mol ) is predicted based on the characteristic fragmentation patterns of its constituent functional groups: an aromatic amine, an aldehyde, and a nitrile.[1] Electron ionization (EI) is expected to produce a distinct fragmentation pattern that can be used for its identification and structural elucidation.

The primary fragmentation pathways are anticipated to involve the loss of the formyl radical, a hydrogen atom, and the elimination of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[1][2][3][4][5]

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments

| m/z (Predicted) | Proposed Fragment Ion | Description of Neutral Loss |

| 146 | [C₈H₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₈H₅N₂O]⁺ | Loss of a hydrogen radical (•H) from the formyl group |

| 118 | [C₈H₆N₂]⁺• | Loss of carbon monoxide (CO) from the molecular ion |

| 117 | [C₇H₅N₂]⁺ | Loss of a formyl radical (•CHO) |

| 91 | [C₆H₅N]⁺• | Loss of hydrogen cyanide (HCN) from the [C₇H₅N₂]⁺ fragment |

| 90 | [C₆H₄N]⁺ | Loss of a hydrogen radical from the m/z 91 fragment |

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection.

-

Derivatization (Optional): For improved volatility and chromatographic peak shape, derivatization of the amino and/or formyl group can be performed. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2.2. Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

2.3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Compare the experimental mass spectrum with the predicted fragmentation pattern and known spectral libraries for confirmation.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS workflow for this compound analysis.

References

- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. benchchem.com [benchchem.com]

The Latent Therapeutic Potential of 2-Amino-5-formylbenzonitrile: A Technical Guide for Drug Discovery

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Introduction

2-Amino-5-formylbenzonitrile is a multifaceted organic compound that serves as a crucial intermediate in the synthesis of a variety of heterocyclic molecules. While direct biological data on the parent compound is limited, its derivatives have garnered significant interest in the field of medicinal chemistry. This technical guide consolidates the current understanding of the potential biological activities of compounds derived from the this compound scaffold, with a focus on its prospective applications in anti-inflammatory and anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Potential Biological Activities

The benzonitrile chemical motif is a key constituent in numerous pharmacologically active agents. Derivatives of the closely related this compound have been investigated for several therapeutic applications, suggesting that this core structure holds considerable promise as a template for the design of novel drugs.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of this compound have been explored for their capacity to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. COX-2 is an inducible enzyme, and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs.[1] The structural features of benzonitrile derivatives can be optimized to fit into the active site of the COX-2 enzyme.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

A growing body of evidence suggests that various substituted benzonitriles and their heterocyclic derivatives possess significant cytotoxic activity against a range of human cancer cell lines. While specific data for this compound is not yet available, related aminobenzonitrile derivatives have shown promise. The mechanism of action for such compounds can be diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.

Quantitative Data on Benzonitrile Derivatives

The following tables summarize representative quantitative data for the biological activities of various benzonitrile derivatives, illustrating the potential of this chemical class. It is important to note that these data are for derivatives and not for this compound itself.

Table 1: COX-2 Inhibitory Activity of Representative Benzonitrile and Related Heterocyclic Derivatives

| Compound Class | Derivative Substitution | Assay Type | IC50 (µM) vs. COX-2 | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Pyrimidine-5-carbonitrile | Benzo[d]oxazole | In vitro COX inhibition | ~0.17 | >100 | Celecoxib |

| Pyrimidine-5-carbonitrile | Benzenesulfonamide | In vitro COX inhibition | ~0.16 | >100 | Celecoxib |

| Thiazole | Diphenyl-amino | In vitro COX inhibition | 0.09 | 61.66 | Etoricoxib |

Data is illustrative and sourced from studies on various benzonitrile-related derivatives.[2][3]

Table 2: Cytotoxic Activity of Representative Aminobenzonitrile and Related Derivatives

| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound |

| Aminobenzylnaphthols | Pancreatic (BxPC-3) | MTT Assay | Varies by derivative | Doxorubicin |

| Aminobenzylnaphthols | Colorectal (HT-29) | MTT Assay | Varies by derivative | Doxorubicin |

| Quinazoline Derivatives | A431, A549, BGC-823 | MTS Assay | ~2.0 | Gefitinib |

Data is illustrative and sourced from studies on various aminobenzonitrile-related derivatives.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anti-inflammatory and cytotoxic activities of novel chemical entities.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.[6]

-

Tris-HCl buffer (pH 8.0).

-

Hematin and L-epinephrine as co-factors.[6]

-

Arachidonic acid (substrate).

-

Test compound dissolved in DMSO.

-

2.0 M HCl for reaction termination.[6]

-

LC-MS/MS system for prostaglandin E2 (PGE2) quantification.[6]

Procedure:

-

In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[6]

-

Add 20 µL of buffer containing the COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[6]

-

Introduce 2 µL of the test compound solution at various concentrations and pre-incubate at 37°C for 10 minutes.[6]

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[6]

-

Allow the reaction to proceed for 2 minutes and then terminate by adding 20 µL of 2.0 M HCl.[6]

-

Quantify the amount of PGE2 produced using LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, HT-29).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test compound stock solution in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

DMSO for formazan crystal solubilization.[7]

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 inflammatory pathway and a general workflow for evaluating the cytotoxicity of a compound.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-formylbenzonitrile for Research and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals. It consolidates critical safety data, outlines detailed experimental protocols for handling and disposal, and presents visual workflows and signaling pathway diagrams to ensure safe and effective laboratory use. All quantitative data is summarized in structured tables, and methodologies for key experimental procedures are provided.

Introduction

This compound (CAS No. 22782-40-7) is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its structure, incorporating an amino group, a formyl group, and a nitrile, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, notably quinazolines and related scaffolds. A primary application of this compound is as a key building block in the synthesis of PARP inhibitors, such as Olaparib, which have emerged as a crucial class of therapeutics for cancers with specific DNA repair deficiencies.[1][2] Given its role in the development of targeted cancer therapies, a thorough understanding of its safe handling and reactivity is paramount for all personnel involved in its use.

This guide aims to provide a detailed and practical resource covering the toxicological profile, personal protective measures, emergency procedures, and specific experimental protocols related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Hazard Pictogram:

Toxicological and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22782-40-7 | [3] |

| Molecular Formula | C₈H₆N₂O | [3] |

| Molecular Weight | 146.15 g/mol | [3] |

| Appearance | Solid | - |

| Storage Temperature | 2-8°C, under inert atmosphere | - |

Table 2: Acute Toxicity Data for a Structurally Related Compound (4-Aminobenzonitrile)

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 283 mg/kg | [5][6] |

| LD50 | Mouse | Oral | 168 mg/kg | [5] |

| LD50 | Rat | Dermal | >2000 mg/kg | [7] |

Disclaimer: The data in Table 2 is for 4-Aminobenzonitrile (CAS No. 873-74-5) and should be used for illustrative purposes only to underscore the potential toxicity of aminobenzonitrile derivatives. This compound should be handled with appropriate caution.

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound.

Engineering Controls:

-

Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before and during use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron and sleeves should be worn.

-

Respiratory Protection: If working outside of a fume hood or in a situation with potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

First Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

-

Handling:

-

Avoid creating dust when handling the solid material.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Keep under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

-

Chemical Incompatibilities and Hazardous Reactions

This compound can react vigorously with certain classes of chemicals. Understanding these incompatibilities is crucial to prevent hazardous situations.

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions. Avoid contact with peroxides, permanganates, and other strong oxidizers.

-

Strong Acids: The amino group can be protonated in a highly exothermic reaction. More importantly, under strong acidic conditions and heat, the nitrile group can undergo hydrolysis to a carboxylic acid, which can be vigorous.[8] There is also a potential risk of hydrogen cyanide gas evolution under certain acidic conditions, although this is more pronounced with simpler nitriles.[9]

-

Strong Bases: The nitrile group can be hydrolyzed under strong basic conditions to a carboxylate salt, evolving ammonia gas.[8] This reaction can be exothermic.

-

Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7] The potential for the release of hydrogen cyanide gas under high-heat conditions should also be considered.

Experimental Protocols

The following protocols are provided as general guidelines and should be adapted to specific experimental needs and scales. Always perform a risk assessment before starting any new procedure.

Protocol for Dissolution

-

Objective: To safely dissolve this compound for use in a reaction.

-

Solvents: This compound is generally soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a certified chemical fume hood, weigh the required amount of this compound into a clean, dry flask.

-

Add the desired solvent (e.g., DMSO) to the flask.

-

Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

-

Keep the flask sealed when not in use to prevent solvent evaporation and exposure to the atmosphere.

-

Protocol for a Representative Reaction: Synthesis of a Quinazolinone Derivative

This protocol is a representative example of how this compound might be used in a synthesis. It is based on general procedures for the synthesis of quinazolinones from 2-aminobenzonitriles.[10][11][12]

-

Objective: To synthesize a 2,3-dihydroquinazolin-4(1H)-one derivative.

-

Materials:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

A suitable catalyst (e.g., p-toluenesulfonic acid)

-

A suitable solvent (e.g., toluene or ethanol)

-

-

Procedure:

-

In a fume hood, add this compound (1 equivalent), the aldehyde (1.1 equivalents), and the catalyst (0.1 equivalents) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the solvent to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure. The crude product can then be purified.

-

Protocol for Purification by Recrystallization

-

Objective: To purify the crude product from a synthesis reaction.

-

Procedure:

-

Select an appropriate solvent or solvent system for recrystallization by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[13]

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[13]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[13]

-

Dry the crystals under vacuum.

-

References

- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. apopc.asia [apopc.asia]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. fishersci.com [fishersci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. mdpi.com [mdpi.com]

- 11. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinone synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of 2-Amino-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-formylbenzonitrile, a significant benzonitrile derivative. While direct historical accounts of its discovery are not extensively documented, its importance is intrinsically linked to its role as a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its physicochemical properties, outlines the primary synthetic pathways, including detailed experimental protocols, and explores its applications within drug development. Particular focus is given to its synthesis from its fluoro-analogue, 2-Fluoro-5-formylbenzonitrile, a critical precursor in the manufacture of the PARP inhibitor Olaparib.

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their versatile reactivity and presence in numerous therapeutic agents.[1][2] this compound (CAS No. 22782-40-7) is an aromatic compound featuring an amino group, a formyl group, and a nitrile group. This unique combination of functional groups makes it a valuable building block for the synthesis of complex heterocyclic structures. While the specific historical context of its initial synthesis is not well-documented in publicly available literature, its emergence is tied to the development of synthetic routes for complex pharmaceutical intermediates.

The primary significance of this compound lies in its relationship with 2-Fluoro-5-formylbenzonitrile, a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib.[3][4] The synthesis of this compound is predominantly achieved through the nucleophilic aromatic substitution of its fluoro precursor.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its application in pharmaceutical synthesis. The following tables summarize its key physical properties and expected spectroscopic data based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22782-40-7 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | 152 - 154 °C |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, an aldehyde proton, and amino protons. |

| ¹³C NMR | Resonances for aromatic carbons, a nitrile carbon, and a carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H (amine), C=O (aldehyde), C≡N (nitrile), and aromatic C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (146.15 g/mol ). |

Synthetic History and Experimental Protocols

The synthetic history of this compound is closely tied to the development of efficient routes for its precursor, 2-Fluoro-5-formylbenzonitrile. The conversion of the fluoro- to the amino- derivative is a key step, typically achieved via a nucleophilic aromatic substitution reaction.

Synthesis of the Precursor: 2-Fluoro-5-formylbenzonitrile

Two primary routes are documented for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This method involves the direct cyanation of 3-bromo-4-fluorobenzaldehyde using cuprous cyanide in a high-boiling point solvent.[5]

-

Experimental Protocol:

-

In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-Methyl-2-pyrrolidone (NMP).

-

Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.

-

Heat the mixture to 170°C with stirring overnight.

-

After cooling to room temperature, add diatomaceous earth and stir.

-

Filter the mixture. Dissolve the filtrate in 400mL of water and 500mL of ethyl acetate.

-

Wash the organic phase twice with water, dry with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[5]

-

Table 3: Quantitative Data for Synthesis of 2-Fluoro-5-formylbenzonitrile (Method 1)

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |

| 3-bromo-4-fluorobenzaldehyde | 205.00 | 100 g | 0.49 | 1.0 |

| Cuprous Cyanide | 89.56 | 50.6 g | 0.56 | 1.14 |

| Product | Yield | Purity | MS (ESI) | |

| 2-Fluoro-5-formylbenzonitrile | 76.1%[5] | >97% | 150 (M+1)[5] |

Method 2: Three-Step Synthesis from o-Fluorobenzonitrile

This newer approach avoids the use of highly toxic reagents and is more suitable for industrial production.[4]

-

Experimental Protocol:

-

Step 1: Chloromethylation: React o-fluorobenzonitrile with an aldehyde (e.g., paraformaldehyde) and a halide (e.g., sodium chloride) in the presence of a catalyst (e.g., zinc chloride) under acidic conditions to obtain an intermediate.

-

Step 2: Hydrolysis: Hydrolyze the intermediate from Step 1 using a base (e.g., sodium hydroxide) to yield a hydroxymethyl intermediate.

-

Step 3: Oxidation: Oxidize the hydroxymethyl intermediate using an oxidizing agent (e.g., pyridinium chlorochromate) to the final product, 2-Fluoro-5-formylbenzonitrile.

-

Synthesis of this compound

The conversion of 2-Fluoro-5-formylbenzonitrile to this compound is achieved through a nucleophilic aromatic substitution reaction with ammonia. The electron-withdrawing nature of the nitrile and formyl groups facilitates the displacement of the fluoride ion by the amine nucleophile.[6]

-

Experimental Protocol (Proposed):

-

In a sealed reaction vessel, dissolve 2-Fluoro-5-formylbenzonitrile in a suitable solvent (e.g., DMSO or NMP).

-

Add a source of ammonia, such as aqueous ammonia or ammonia gas, in excess.

-

Heat the reaction mixture to a temperature typically ranging from 100-150°C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Role in Drug Development and Signaling Pathways

While specific applications of this compound are not extensively detailed in the literature, its structural motifs are present in various biologically active molecules. Benzonitrile-containing compounds are known to act as inhibitors of various enzymes and can be found in anticancer, antiviral, and antimicrobial agents.[7]

The precursor, 2-Fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of Olaparib, a PARP inhibitor.[3] PARP inhibitors are a class of anticancer drugs that function by inhibiting the PARP enzyme, which is crucial for DNA repair. In cancers with mutations in DNA repair genes like BRCA1/2, inhibiting PARP leads to synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Synthesis

Caption: Logical relationship in drug synthesis.

Conclusion

This compound, while not having a widely celebrated history of discovery, holds a significant position as a valuable intermediate in synthetic organic and medicinal chemistry. Its synthesis, primarily from the well-documented precursor 2-Fluoro-5-formylbenzonitrile, highlights the interconnectedness of synthetic pathways in drug development. The structural features of this compound make it a promising scaffold for the generation of novel heterocyclic compounds with potential therapeutic applications. Further research into the direct applications and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-fluorobenzonitrile | 61272-77-3 | FA64107 [biosynth.com]

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-5-formylbenzonitrile (CAS No. 22782-40-7), a valuable building block for the synthesis of a variety of heterocyclic compounds. This document details its commercial availability, key technical data, and a representative experimental protocol for its application in synthetic chemistry.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The table below summarizes the offerings from several key suppliers. Purity levels are consistently high, ensuring the reliability and reproducibility of experimental outcomes.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | KEY343107589 | - | Inquire |

| SynQuest Laboratories, Inc. | 4637-1-48 | ≥99% (GC/FID) | Inquire |

| abcr Gute Chemie | AB338741 | 95% | Inquire |

| BLD Pharmatech Co., Limited | BD398901 | 95%[1] | Inquire |

| Chiralen | 3763740 | 95% | 100mg |

| Apollo Scientific | OR310113 | - | Inquire |

| BenchChem | - | - | Inquire |

Physicochemical Properties

| Property | Value |

| CAS Number | 22782-40-7[1][2] |

| Molecular Formula | C₈H₆N₂O[2] |

| Molecular Weight | 146.15 g/mol |

| Appearance | Solid |

| Melting Point | 152.00°C - 154.00°C |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: Synthesis of Quinazolinone Derivatives

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. One such application is in the synthesis of quinazolinone derivatives. The following protocol is a representative example of a metal-free approach to synthesize a quinazolinone from a 2-aminobenzonitrile derivative using formic acid as a C1 source.

Reaction: Synthesis of a Quinazolin-4(3H)-one Derivative

Materials:

-

This compound

-

Formic acid

-

A suitable solvent (e.g., DMF or DMSO)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add formic acid (excess, e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinazolinone derivative.

Synthetic Pathway Visualization

The synthesis of quinoline and quinazolinone derivatives from 2-aminobenzaldehyde or 2-aminobenzonitrile precursors often proceeds through a cyclocondensation reaction. The Friedländer annulation is a classic example of such a transformation, providing a general framework for understanding the formation of these important heterocyclic systems.

Caption: Generalized workflow for the synthesis of quinoline/quinazolinone derivatives.

References

A Comprehensive Technical Review of 2-Amino-5-formylbenzonitrile and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-amino-5-formylbenzonitrile and its analogs, focusing on their synthesis, chemical reactivity, and potential as scaffolds for the development of novel therapeutics. This document details experimental protocols for key reactions, presents quantitative biological data where available, and visualizes relevant chemical and biological pathways to facilitate further research and drug development efforts.

Introduction

This compound is a bifunctional aromatic compound featuring an amino group, a nitrile moiety, and a reactive formyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The electron-donating amino group activates the aromatic ring for electrophilic substitution, while the nitrile and formyl groups provide versatile handles for constructing various ring systems. This review will delve into the known synthesis, reactions, and biological relevance of this scaffold and its derivatives.

Synthesis of this compound and Analogs

While detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, plausible synthetic routes can be inferred from the synthesis of its analogs, particularly halogenated derivatives.

Synthesis of 2-Fluoro-5-formylbenzonitrile (An Analog)

A common method for the synthesis of 2-fluoro-5-formylbenzonitrile involves the cyanation of a corresponding bromo-benzaldehyde precursor. This approach provides a template for the potential synthesis of this compound.

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde [1]

-

Reactants: 3-bromo-4-fluorobenzaldehyde (10g, 0.05 mol) and Copper(I) cyanide (CuCN) (5g, 0.055 mol).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) (40 ml).

-

Procedure:

-

To a reaction vessel containing NMP, add 3-bromo-4-fluorobenzaldehyde and CuCN.

-

Heat the mixture at 170°C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 80°C and add Celite (10g). Stir for 1 hour at this temperature.

-

Cool the mixture to room temperature and partition between water and an organic solvent.

-

The organic layer is then separated, dried, and concentrated to yield the product.

-

This protocol for a fluorinated analog suggests a potential pathway for synthesizing the title compound, likely starting from a suitably protected 2-amino-5-bromobenzaldehyde.

Vilsmeier-Haack Formylation of 2-Aminobenzonitrile

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[2][3][4][5][6] Given that 2-aminobenzonitrile has an activating amino group, this reaction presents a direct route to this compound. The formylation is expected to occur at the para-position to the amino group due to steric and electronic effects.

Generalized Experimental Protocol: Vilsmeier-Haack Reaction [2]

-

Reactants: 2-Aminobenzonitrile (1.0 equiv) and Vilsmeier reagent (1.5 equiv). The Vilsmeier reagent is typically pre-formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

Solvent: DMF or a chlorinated solvent like dichloromethane (DCM).

-

Procedure:

-

Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0°C.

-

Add a solution of 2-aminobenzonitrile in the chosen solvent to the Vilsmeier reagent at 0°C.

-

Allow the reaction to stir for several hours at room temperature.

-

Quench the reaction by adding a solution of sodium acetate in water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems, particularly those of medicinal importance such as quinazolines.

Synthesis of Quinazoline Derivatives

The reaction of 2-aminobenzonitriles with various reagents to form quinazoline scaffolds is a widely explored area in organic synthesis.[7] The amino and nitrile groups can participate in cyclization reactions to form the fused pyrimidine ring system of quinazolines.

Generalized Experimental Protocol: Synthesis of 2-Amino-4-iminoquinazolines [7]

-

Reactants: 2-Aminobenzonitrile derivative and an N-benzyl cyanamide.

-

Mediator: Hydrochloric acid.

-

Procedure:

-

A mixture of the 2-aminobenzonitrile and N-benzyl cyanamide is treated with hydrochloric acid.

-

The reaction proceeds via a [4+2] annulation.

-

The amino group of the 2-aminobenzonitrile attacks the electrophilic carbon of the protonated cyanamide.

-

Subsequent intramolecular cyclization and aromatization lead to the formation of the 2-amino-4-iminoquinazoline product.

-

Reactions of the Formyl Group

The aldehyde functionality in this compound is expected to undergo typical aldehyde reactions, such as Knoevenagel condensation.

Generalized Experimental Protocol: Knoevenagel Condensation [8]

-

Reactants: this compound and an active methylene compound (e.g., malononitrile).

-

Catalyst: A basic catalyst such as an amine or amino acid.

-

Procedure:

-

A mixture of this compound, the active methylene compound, and a catalytic amount of the base is heated, often under solvent-free conditions or in an environmentally benign solvent like water or ethanol.

-

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde.

-

Subsequent dehydration yields the condensed product.

-

Biological Activities and Potential Therapeutic Applications

While there is a lack of specific biological data for this compound itself, its analogs and derivatives of the broader 2-aminobenzonitrile and 2-aminothiazole classes have shown promising activities in various therapeutic areas, particularly as kinase inhibitors and anticancer agents.

Kinase Inhibition

Many heterocyclic compounds derived from 2-amino-aromatic nitriles have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Table 1: Inhibitory Activity of Representative Analogs against Protein Kinases

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives | Src | 0.9 - 5.9 | [9] |

| 2-amino-5-carboxamidothiazoles | Lck | Sub-micromolar | [10] |

| 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines | Lck | Potent | [11] |

| 2-amino-5-[(thiomethyl)aryl]thiazoles | Itk | Potent | [12] |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles | EGFR, BRAFV600E, HER-2 | 0.021 - 0.075 | [13] |